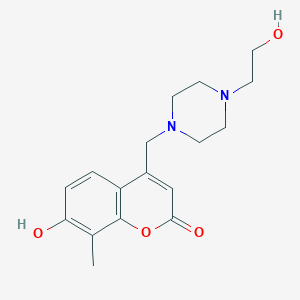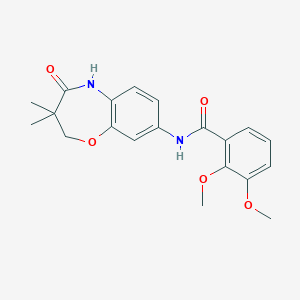
7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H22N2O4 and its molecular weight is 318.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Estrogen Receptor Binding Affinity
Research by Parveen et al. (2017) explored the synthesis of chromene and quinoline conjugates, including compounds similar to the specified chemical structure. These compounds demonstrated significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), suggesting potential applications in cancer therapy. The molecular docking against Bcl-2 protein indicated good binding affinity, hinting at the mechanism behind its anti-cancer properties Parveen et al., 2017.
Antioxidant and Anticancer Agents
Patel et al. (2016) synthesized chrysin-piperazine conjugates, displaying remarkable antioxidant power and promising in vitro anticancer efficacies against cervical and ovarian cancer cell lines, without showing cytotoxic nature toward human bone marrow-derived mesenchymal stem cells (hBM-MSCs). This research indicates the potential of such compounds in developing treatments with minimal side effects Patel et al., 2016.
Antitumor Activity
A study by Mustafa et al. (2011) highlighted the antitumor activity of N1-(coumarin-7-yl)amidrazones incorporating N-piperazines. Among the synthesized compounds, one showed potent activity against MCF-7 and K562 cells, underscoring the therapeutic potential of such structures in treating cancer Mustafa et al., 2011.
Antimicrobial Activity
Research by Patel et al. (2012) on thiazolidinone derivatives incorporating pyridin-2-yl-piperazine demonstrated significant antimicrobial activity against various bacterial and fungal species. These findings suggest applications in developing new antimicrobial agents Patel et al., 2012.
δ-Opioid Mechanisms
A study on δ-opioid agonists, including compounds with structures related to the specified compound, showed promising analgesic effects in mouse models of chronic pain. This research suggests potential applications in pain management, highlighting the importance of δ-opioid receptors in mediating these effects Nozaki et al., 2012.
Wirkmechanismus
Target of Action
The primary targets of the compound 7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one are serotonin 5-HT1A and 5-HT2A receptors . These receptors belong to the group of G-protein-coupled membrane receptors located on the cell membrane of neurons and selected other cells, including smooth muscle, pancreatic β-cells, hepatocytes, and adipocytes .
Mode of Action
The compound this compound interacts with its targets, the serotonin 5-HT1A and 5-HT2A receptors, by binding to them . This binding can lead to changes in the equilibrium dissociation constant values of the tested compounds, showing differential intrinsic activities of the agonist and antagonist modes .
Biochemical Pathways
The compound this compound affects the serotonin pathway . Serotonin is a neurotransmitter that mediates the action of serotonin both in the central nervous system and the periphery nerves . The compound’s interaction with the serotonin receptors can lead to changes in this pathway and its downstream effects .
Pharmacokinetics
The compound’s affinity for the serotonin 5-ht1a and 5-ht2a receptors suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the serotonin 5-HT1A and 5-HT2A receptors . By binding to these receptors, the compound can influence the serotonin pathway and potentially affect various physiological processes mediated by serotonin .
Biochemische Analyse
Biochemical Properties
7-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-8-methyl-2H-chromen-2-one: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also exhibits affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors . These interactions suggest its potential role in modulating neurotransmitter activity and influencing metabolic pathways.
Cellular Effects
The effects of This compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). This compound can modulate gene expression by affecting transcription factors such as CREB (cAMP response element-binding protein). Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist at serotonin receptors, leading to the activation of downstream signaling cascades. The compound also inhibits certain enzymes, such as monoamine oxidase, which results in increased levels of neurotransmitters like serotonin and dopamine . These molecular interactions contribute to its overall pharmacological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been studied over various time frames. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies indicate that it can induce sustained changes in cellular function, including prolonged activation of signaling pathways and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of This compound vary with dosage in animal models. At lower doses, the compound exhibits therapeutic effects, such as anxiolytic and antidepressant-like activities. At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily mediated by cytochrome P450 enzymes. The compound is converted into various metabolites, which may retain some pharmacological activity. Additionally, it interacts with cofactors such as NADPH and glutathione, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and efflux. These interactions affect its localization and accumulation in various tissues, influencing its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes. Post-translational modifications, such as phosphorylation, may direct it to specific compartments or organelles, further modulating its biochemical effects .
Eigenschaften
IUPAC Name |
7-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12-15(21)3-2-14-13(10-16(22)23-17(12)14)11-19-6-4-18(5-7-19)8-9-20/h2-3,10,20-21H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSMFKPVFUFSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-methoxythiolan-3-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2615222.png)
![(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2615223.png)

![3,4-dimethoxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}benzamide](/img/structure/B2615225.png)
![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)

![6-benzoyl-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2615232.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2615233.png)


![(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2615237.png)

